2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety linked to a thiazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiophene and thiazolone rings in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through various methods, including the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.
Attachment of Thiazolone Ring: The thiazolone ring is then introduced by reacting the benzothiophene derivative with appropriate thiazole precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 1-phenyl-N-(benzothiazol-2-yl)methanimine have similar structures and are studied for their biological activities.
Benzofuran Derivatives: These compounds share the benzofuran ring and exhibit diverse pharmacological activities.
Uniqueness
2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to the combination of benzothiophene and thiazolone rings in its structure. This dual-ring system may confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
918107-57-0 |
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Molecular Formula |
C12H8ClNOS2 |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS2/c13-11-6-12(15)14(17-11)7-9-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |
InChI Key |
LWMYZYOJLOQOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
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